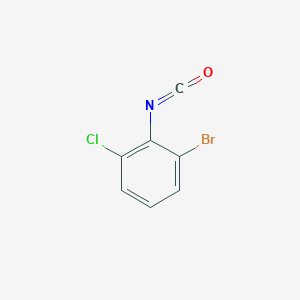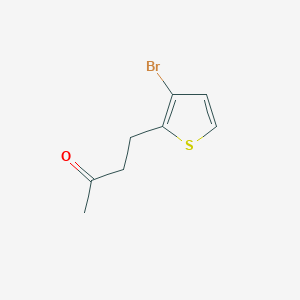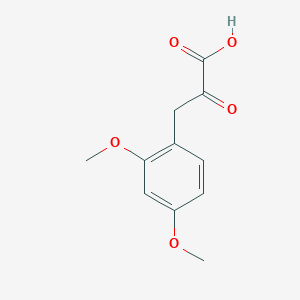![molecular formula C13H21NO2 B13611681 tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: is a complex organic compound known for its unique structure and potential applications in various fields. It is characterized by a tricyclic framework, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions to form the tricyclic structure.
Introduction of the Carbamate Group: This step involves the reaction of the tricyclic intermediate with tert-butyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of tricyclic structures on biological systems. It can serve as a model compound for understanding the interactions between tricyclic molecules and biological targets.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be exploited to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics to polymers and other materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: can be compared with other tricyclic carbamates and related compounds.
This compound: is unique due to its specific tricyclic structure and the presence of the tert-butyl carbamate group.
Uniqueness
The uniqueness of this compound lies in its combination of a tricyclic core with a tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H21NO2 |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
tert-butyl N-(3-tricyclo[4.2.0.02,5]octanyl)carbamate |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-10-6-9-7-4-5-8(7)11(9)10/h7-11H,4-6H2,1-3H3,(H,14,15) |
Clave InChI |
XDMBPPUGEUEIES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2C1C3C2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















